Q94 hydrochloride

GPCR biased signaling Endothelial cell pharmacology Protease-Activated Receptor

Orthosteric PAR1 antagonists globally block Gα13-mediated barrier protection, confounding fibrosis and nephropathy models. Q94 hydrochloride resolves this via biased PAR1-Gαq negative allosteric modulation (IC50=916 nM), preserving Gα13 signaling. • Pathway-selective: Blocks thrombin-induced calcium mobilization (IC50=10.3 nM), CCL2 release & ERK1/2 phosphorylation without impairing endothelial barrier integrity. • In vivo validated: 5 mg/kg/day s.c. reduces albuminuria in doxorubicin-induced nephropathy. • Reliable supply: ≥98% purity, batch-specific CoA, shipped under blue ice.

Molecular Formula C21H18Cl2N2
Molecular Weight 369.3 g/mol
Cat. No. B1662643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQ94 hydrochloride
Synonyms1-[(4-Chlorophenyl)methyl]-2-(phenylmethyl)-1H-benzimidazole hydrochloride
Molecular FormulaC21H18Cl2N2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H
InChIKeyWXIWQTVPWYFEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Q94 Hydrochloride – Gαq-Biased PAR1 Antagonist


Q94 hydrochloride (CAS 1052076-77-3) is a small-molecule, negative allosteric modulator (NAM) of Protease-Activated Receptor 1 (PAR1) with a reported IC50 of 916 nM . Unlike orthosteric PAR1 antagonists that globally inhibit both Gαq and Gα12/13 signaling pathways, Q94 exhibits functional selectivity, potently blocking PAR1-Gαq coupling while sparing Gα13-mediated signaling [1]. This biased antagonism enables researchers to dissect the specific contributions of Gαq-dependent pathways—such as intracellular calcium mobilization, ERK1/2 phosphorylation, and pro-inflammatory chemokine production—in models of fibrosis, inflammation, and nephropathy, without completely abolishing PAR1-mediated barrier protective functions .

Gαq-biased NAM Selectively blocks PAR1–Gαq coupling while sparing Gα13-mediated signaling
Functional Selectivity Enables pathway dissociation studies: calcium mobilization, ERK1/2 phosphorylation, chemokine release
Endothelial Model Fit Supports research on barrier-protective PAR1 functions in fibrosis and nephropathy models

Why PAR1 Antagonist Bias Matters


In-class substitution of PAR1 antagonists is scientifically unsound due to profound differences in their molecular mechanisms, signaling biases, and cellular context-dependent efficacy. Orthosteric antagonists such as Vorapaxar, Atopaxar, and RWJ-58259 globally inhibit all PAR1-mediated G-protein signaling cascades, including Gα13 pathways essential for endothelial barrier integrity and cytoprotection [1]. In contrast, allosteric modulators like Q94 exhibit pathway-selective inhibition, specifically targeting the Gαq arm while preserving Gα13 signaling [2]. Furthermore, certain PAR1 ligands such as Parmodulins exhibit cell-type specific efficacy, inhibiting platelet activation but not endothelial PAR1 responses [3]. Direct potency comparisons using single IC50 values are therefore misleading: Q94 demonstrates a 916 nM IC50 in receptor binding assays but exhibits sub-nanomolar functional potency (IC50 = 10.3 nM) in thrombin-induced calcium mobilization assays, a critical discrepancy not observed with competitive orthosteric antagonists . Selecting the incorrect PAR1 modulator can result in off-target platelet inhibition, confounding in vivo thrombosis readouts, or conversely, complete blockade of beneficial PAR1-mediated cytoprotective signaling, thereby invalidating disease model interpretation.

Orthosteric antagonists block protective Gα13 signaling
Vorapaxar and similar agents inhibit both Gαq and Gα13 pathways, which may compromise endothelial barrier integrity in certain models.
Biased NAM profile may not transfer to platelet assays
Q94 preserves Gα13-mediated cytoprotection but shows low potency and off-target effects in human platelet studies, limiting cross-model use.
Cell-type specific PAR1 modulators differ
Parmodulins and other biased ligands exhibit distinct endothelial vs. platelet selectivity; their response context may not replicate Q94 findings.

Q94 vs. Key PAR1 Antagonists


Gαq-Selective Inhibition with Gα13 Sparing

Q94 (10 µM) selectively inhibits thrombin-induced inositol 1,4,5-trisphosphate (IP3) production via Gαq, but does not diminish thrombin's inhibitory effect on cAMP production, a Gα13-mediated pathway. This contrasts with global PAR1 antagonists that block both pathways indiscriminately [1].

Gαq/Gα13 Selectivity
Head-to-head
Q94 (10 µM) preserves Gα13-cAMP; orthosteric blocks both pathways
Supports endothelial barrier-function endpoint context
HMEC-1 cells, thrombin stimulation
GPCR biased signaling Endothelial cell pharmacology Protease-Activated Receptor

Calcium Mobilization Potency vs. SCH 79797

In thrombin-induced intracellular Ca2+ mobilization assays in HMEC-1 cells, Q94 inhibits with an IC50 of 10.3 ± 0.7 nM, demonstrating significantly greater functional potency than the non-peptide PAR1 antagonist SCH 79797 (IC50 = 50.6 ± 0.6 nM) [1].

Ca²⁺ Mobilization IC₅₀
Head-to-head
Q94: 10.3 nM vs SCH 79797: 50.6 nM (4.9-fold)
Reported higher functional potency in Ca²⁺ assay
n=3, HMEC-1, thrombin stimulation
Calcium signaling PAR1 antagonist potency Endothelial cell assays

Off-Target Effects in Human Platelets

While Q94 potently inhibits PAR1-Gαq signaling in endothelial and fibroblast cells, its potency in human platelets is low compared to other PAR1 antagonists. Furthermore, Q94 inhibits αIIbβ3 activation and α-granule secretion induced by non-PAR1 platelet activators, indicating PAR1-independent off-target effects that preclude its use as a selective PAR1 modulator in platelet studies [1].

Platelet Selectivity
Class-level inference
Q94 inhibits non-PAR1 platelet activators with low potency
Not suitable for platelet/thrombosis studies
Human washed platelets; off-target effects observed
Platelet pharmacology Off-target activity Thrombosis models

In Vivo Podocyte Protection in Nephropathy

In a mouse model of doxorubicin-induced nephropathy, continuous subcutaneous infusion of Q94 (5 mg/kg/day) significantly suppressed the increase in albuminuria, attenuated periodic acid-Schiff (PAS) and desmin staining (markers of podocyte injury), and decreased glomerular levels of podocin and nephrin [1]. This in vivo protective effect was not observed with vehicle control.

In Vivo Nephropathy
Supporting evidence
Reduced albuminuria (p<0.05), preserved podocin/nephrin
Supports in vivo model-response context
Mouse model, s.c. 5 mg/kg/d, 7 days
In vivo pharmacology Kidney disease Podocyte protection

Comparative Potency: Vorapaxar and Atopaxar

In a head-to-head PAR1 antagonism assay, Q94 (reported as compound (-)-94) exhibited an IC50 of 27 nM, while the clinically approved orthosteric antagonist Vorapaxar demonstrated superior potency with an IC50 of 13 nM in the same assay system [1]. In separate binding assays, Q94 displays a higher IC50 of 916 nM for PAR1-Gαq interaction inhibition, whereas Atopaxar inhibits with an IC50 of 19 nM .

PAR1 IC₅₀ Benchmarking
Cross-study comparable
Q94 27 nM vs Vorapaxar 13 nM; binding 916 nM vs Atopaxar 19 nM
Biased tool compound; not potency-optimized
Assay context may differ
PAR1 antagonist potency Drug discovery benchmarking Structure-activity relationship

Q94 Hydrochloride: Optimal Applications


Gαq-Dependent Fibrosis in Pulmonary Fibroblasts

In models of idiopathic pulmonary fibrosis (IPF), Q94 is the preferred tool to selectively block PAR1-Gαq-mediated CCL2 (MCP-1) production and ERK1/2 phosphorylation without interfering with Gα13-dependent endothelial barrier protection. Use Q94 at 1-10 µM in vitro to inhibit thrombin-induced chemokine release, as demonstrated in human lung fibroblasts [1].

PAR1-Gαq in Podocyte Injury

Q94's in vivo efficacy in the doxorubicin-induced nephropathy model (5 mg/kg/day s.c. infusion) makes it suitable for preclinical studies exploring the role of PAR1-Gαq signaling in glomerular injury, albuminuria, and podocyte cytoskeletal disruption [2]. This model recapitulates features of human focal segmental glomerulosclerosis (FSGS).

Negative Control for Gα13 Cytoprotection

Because Q94 does not inhibit thrombin-induced cAMP inhibition (a Gα13-dependent readout), it serves as an ideal negative control when validating the specificity of novel pan-PAR1 antagonists. This application is critical for distinguishing between compounds that block all PAR1 signaling versus those with pathway-selective profiles [3].

Contraindicated for Platelet & Thrombosis Assays

Based on published evidence of low potency and PAR1-independent off-target effects in human platelets, Q94 should NOT be procured for studies involving platelet aggregation, thrombus formation, or hemostasis. Researchers in these fields should instead select Vorapaxar, Atopaxar, or SCH 79797 [4].

Application
Selection Property
Validation Focus
Pulmonary fibrosis signaling studies
Gαq-biased PAR1 NAM
CCL2/ERK1/2 pathway endpoints
Podocyte injury model studies
In vivo PAR1–Gαq pathway context
Albuminuria, podocyte marker endpoints
PAR1 pathway selectivity control
Gα13-sparing profile
cAMP preservation assay control
Platelet/thrombosis studies (excluded)
Platelet selectivity context
Off-target platelet activation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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